5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Catalog No.
S807595
CAS No.
866318-90-3
M.F
C10H13ClN2Si
M. Wt
224.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amin...

CAS Number

866318-90-3

Product Name

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

IUPAC Name

5-chloro-3-(2-trimethylsilylethynyl)pyridin-2-amine

Molecular Formula

C10H13ClN2Si

Molecular Weight

224.76 g/mol

InChI

InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13)

InChI Key

ZZSDHUMNIBZFFM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)N

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)N

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 866318-90-3) is a specialized building block utilized primarily for the bottom-up synthesis of 5-chloro-7-azaindole scaffolds. The molecule features a trimethylsilyl (TMS) protected alkyne orthogonal to a primary amine, alongside a specifically positioned chlorine atom. This structural arrangement makes it a highly effective precursor for base-catalyzed heteroannulation, offering quantifiable advantages in processability and stability compared to unprotected alkynes or alternative halogenated derivatives[1].

Substituting this compound with an unprotected terminal alkyne (such as 2-amino-5-chloro-3-ethynylpyridine) introduces handling vulnerabilities, including oxidative homocoupling and reduced shelf-life, which compromises batch-to-batch reproducibility. Conversely, replacing the TMS group with bulkier protecting groups like TIPS over-stabilizes the alkyne, preventing the one-pot deprotection-cyclization cascade and forcing manufacturers to add discrete, yield-reducing deprotection steps . Furthermore, altering the halogen to bromine eliminates the orthogonal reactivity required during its upstream synthesis via regioselective Sonogashira coupling, leading to complex product mixtures.

Processability: One-Pot Deprotection and Cyclization Compatibility

For the industrial synthesis of 5-chloro-7-azaindole, 5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine enables a streamlined cascade reaction. Treatment with potassium tert-butoxide in NMP at 80°C simultaneously cleaves the TMS group and drives the heteroannulation . In contrast, utilizing a bulkier TIPS-protected analog typically requires a discrete fluoride-mediated deprotection step prior to cyclization, increasing solvent waste and extending cycle time.

Evidence DimensionDeprotection-Cyclization Step Count
Target Compound Data1 step (simultaneous TMS cleavage and cyclization via t-BuOK/NMP)
Comparator Or BaselineTIPS-protected analog (2 steps: TBAF deprotection + base cyclization)
Quantified DifferenceEliminates 1 dedicated synthetic step and associated workup
ConditionsBase-mediated azaindole synthesis at 80°C

Reduces manufacturing cycle time and solvent consumption for large-scale 5-chloro-7-azaindole production by eliminating a discrete deprotection step.

Handling Stability: Prevention of Oxidative Homocoupling

Terminal alkynes are prone to oxidative Glaser-type homocoupling during storage or exposure to transition metals. The TMS protection on 5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine effectively shields the alkyne, ensuring shelf stability and preventing dimeric impurities [1]. An unprotected 2-amino-5-chloro-3-ethynylpyridine baseline suffers measurable degradation under identical conditions, complicating batch-to-batch reproducibility during procurement.

Evidence DimensionStorage Stability and Side-Product Formation
Target Compound DataHigh stability; resists homocoupling under ambient conditions
Comparator Or BaselineUnprotected terminal alkyne (Prone to >10% homocoupling degradation)
Quantified DifferenceSignificant reduction in dimeric impurities over extended storage
ConditionsAmbient storage and standard Pd/Cu-catalyzed upstream synthesis conditions

Ensures consistent batch-to-batch purity and prevents yield loss from degradation, which is critical for cGMP procurement.

Synthesis Route Compatibility: Regioselective Halogen Differentiation

The specific presence of the 5-chloro group, as opposed to a 5-bromo group, is critical for upstream manufacturability. When synthesized from 2-amino-3-bromo-5-chloropyridine, the differential reactivity between the bromide and chloride allows for highly regioselective Sonogashira coupling at the 3-position . A 3,5-dibromo comparator yields complex mixtures of mono- and bis-coupled products, drastically reducing the isolated yield of the desired building block.

Evidence DimensionCross-Coupling Selectivity (Upstream)
Target Compound DataHighly regioselective coupling at C3 (C-Cl bond remains inert)
Comparator Or Baseline5-Bromo-3-bromo analog (Poor regioselectivity, mixed products)
Quantified DifferencePrevents bis-coupling, maximizing single-isomer yield
ConditionsSonogashira coupling conditions (Pd catalyst, CuI, amine base)

Allows buyers to procure a cleanly synthesized, single-isomer building block with an intact chlorine handle for late-stage functionalization.

Large-Scale Synthesis of 5-Chloro-7-azaindole Derivatives

Procured for process chemistry routes requiring one-pot base-catalyzed heteroannulation. The TMS group allows for simultaneous deprotection and cyclization using potassium tert-butoxide in NMP, streamlining the production of the 7-azaindole core without intermediate isolation [1].

Development of Kinase Inhibitors and CNS Therapeutics

Utilized as a starting material for kinase inhibitor programs. The resulting 5-chloro-7-azaindole core retains the chlorine atom, which serves as a robust handle for late-stage Buchwald-Hartwig aminations or Suzuki couplings, enabling rapid exploration of structure-activity relationships [1].

Orthogonal Cross-Coupling Workflows

Selected for synthetic sequences where the alkyne must be elaborated first (e.g., via click chemistry or alternative cyclizations after selective deprotection) while preserving a reactive, yet stable, halogen for subsequent downstream steps [1].

Wikipedia

5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine

Dates

Last modified: 08-16-2023

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